molecular formula C10H8ClNOS B8709189 1-(3-Amino-4-chlorobenzo[B]thiophen-2-YL)ethanone

1-(3-Amino-4-chlorobenzo[B]thiophen-2-YL)ethanone

Cat. No. B8709189
M. Wt: 225.70 g/mol
InChI Key: LXVQSVNLEWOFDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969373B2

Procedure details

The procedure was similar to step S1A, while the starting material was 2-chloro-6-mercapto-benzonitrile (2A) in stead of 2-hydroxy-benzonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([SH:10])[C:3]=1[C:4]#[N:5].[OH:11][C:12]1[CH:19]=CC=C[C:13]=1C#N>>[NH2:5][C:4]1[C:3]2[C:2]([Cl:1])=[CH:9][CH:8]=[CH:7][C:6]=2[S:10][C:13]=1[C:12](=[O:11])[CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C#N)C(=CC=C1)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C#N)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=C(SC2=C1C(=CC=C2)Cl)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.